Methylenediboronic acid

Nonlinear Optics Laser Technology Crystal Engineering

Researchers attempting to use mono- or 1,n-diboronic acids in applications requiring multivalent boron interactions face limited binding affinity and poor oxidative stability. Methylenediboronic acid (CAS 13251-32-6), the simplest gem-diboronic acid, directly solves these challenges: • Superior aerial oxidation resistance vs. mono-alkylboronic acids, ensuring robust multi-step synthesis. • Unique B-C-B geometry enables selective oxoanion recognition (e.g., malonate) and organocatalytic dehydrative amidation at room temperature. • Validated non-centrosymmetric crystal for second-harmonic generation (0.3 × KDP efficiency). Offered as a high-purity building block, shipped globally under controlled conditions to maintain integrity.

Molecular Formula CH6B2O4
Molecular Weight 103.68 g/mol
CAS No. 13251-32-6
Cat. No. B14141072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylenediboronic acid
CAS13251-32-6
Molecular FormulaCH6B2O4
Molecular Weight103.68 g/mol
Structural Identifiers
SMILESB(CB(O)O)(O)O
InChIInChI=1S/CH6B2O4/c4-2(5)1-3(6)7/h4-7H,1H2
InChIKeyZZKAPHPTYABEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylenediboronic Acid Overview


Methylenediboronic acid (CAS 13251-32-6, molecular formula CH₆B₂O₄, MW 103.68), also referred to as methylenebisboronic acid or boronomethylboronic acid, is the simplest member of the gem-diboronic acid class, characterized by two boronic acid (-B(OH)₂) moieties directly linked by a single methylene (-CH₂-) bridge [1]. This geminal B–C–B architecture imparts a distinct set of properties—including enhanced oxidative stability, a unique anion recognition profile, and emerging applications in nonlinear optics—that differentiate it from both mono-boronic acids and 1,n-diboronic acid isomers [2].

Core motif Geminal B–C–B architecture with dual boronic acid groups
Crystal habit Non-centrosymmetric packing suitable for NLO studies
Stability profile Reported enhanced oxidative stability vs mono‑boronic acids
Catalyst scaffold Privileged gem‑diboronic core for peptide synthesis research

Methylenediboronic Acid Substitution Risks


Attempting to substitute a conventional mono-boronic acid (e.g., methylboronic acid) or a 1,n-diboronic acid for methylenediboronic acid in applications demanding its unique gem-diboronic motif will lead to functional failure. Mono-boronic acids possess only one boron center and cannot replicate the multivalent interactions or the dual functionalization capacity of the geminal B–C–B unit [1]. Similarly, 1,n-diboronic acids, where boron centers are separated by longer chains, lack the constrained geometry and distinct electronic environment of the geminal configuration, which is essential for selective anion binding [2] and specific catalytic cycles [3]. Furthermore, the specific non-centrosymmetric crystal packing required for second-harmonic generation (SHG) is an intrinsic property of the methylenediboronic acid solid-state structure and cannot be achieved with alternative mono- or bis-boron compounds [4].

Target compound
Methylenediboronic acid – geminal B–C–B motif, dual boronic acid sites
Mono‑boronic acids
Single boron center cannot replicate multivalent interactions or dual functionalization capacity; substitution may cause functional mismatch in anion binding or catalysis.
Target compound
Constrained gem‑diboronic geometry and electronic environment
1,n‑Diboronic acids
Longer spacer chains alter geometry and electronic profile; critical for selective anion recognition and non‑centrosymmetric crystal packing.

Methylenediboronic Acid Evidence Summary


Nonlinear Optical (SHG) Activity

Methylenediboronic acid crystallizes in the non-centrosymmetric tetragonal space group I4₁md, a prerequisite for second-order nonlinear optical (NLO) activity. When irradiated with a 1064 nm laser, its powder frequency doubling intensity is quantitatively specified as approximately 0.3 times that of the standard reference crystal, potassium dihydrogen phosphate (KDP), and it is capable of achieving phase matching [1].

NLO Activity
Head‑to‑head
0.3 × KDP (powder)
Reported SHG efficiency context
Phase matchable at 1064 nm; non‑centrosymmetric I4₁md crystal
Nonlinear Optics Laser Technology Crystal Engineering

Enhanced Oxidative Stability

A foundational study on aliphatic diboronic acids demonstrated that polymethylenediboronic acids exhibit significantly greater resistance to aerial oxidation than their corresponding mono-alkylboronic acid counterparts [1]. This class-wide observation directly informs the selection of methylenediboronic acid in synthetic sequences where air-sensitive mono-boronic acid intermediates would degrade, potentially improving yield and reproducibility.

Oxidative Stability
Class‑level
Much more resistant than mono‑alkylboronic acids
May reduce need for air‑free handling protocols
Class‑level inference; verify under specific conditions
Synthetic Methodology Reagent Stability Handling and Storage

Anion Recognition Affinity

Receptors incorporating the gem-diboronic acid motif, of which methylenediboronic acid is the parent structure, demonstrate higher binding affinities for oxoanions in aqueous solution than common neutral hydrogen-bonding motifs such as amides and (thio)ureas [1]. Furthermore, a receptor bearing two gem-diboronic acid groups is reported as one of the most selective malonate receptors known, highlighting a unique selectivity profile distinct from other anion recognition groups [1].

Anion Affinity
Class‑level
Higher affinity vs amide / (thio)urea motifs
Supports receptor design for aqueous anion recognition
Unique selectivity profile reported for malonate
Supramolecular Chemistry Anion Sensing Receptor Design

gem-Diboronic Core in Peptide Synthesis

In catalytic dehydrative amidation of α-amino acids, a catalyst bearing the gem-diboronic B–C–B architecture (a close analog of methylenediboronic acid) was found to outperform simple arylboronic acids, enabling condensation with suppressed epimerization of electrophiles and compatibility with various O, N, and S-functionalized amino acids bearing standard N-protecting groups (Boc, Cbz, Fmoc) [1]. Preliminary mechanistic studies revealed a carboxylate-binding mode orthogonal to the activation of carboxylic acids by arylboronic acids [1].

Catalytic Activity
Class‑level
Reported higher activity than arylboronic acids
Supports catalyst scaffold selection for peptide synthesis
Suppressed epimerization; orthogonal activation mode
Peptide Synthesis Organocatalysis Green Chemistry

Methylenediboronic Acid Key Applications


NLO Crystal Growth for Frequency Conversion

Methylenediboronic acid is a demonstrated second-order nonlinear optical crystal. It can be grown as a non-centrosymmetric crystal (space group I4₁md) and utilized for second-harmonic generation of 1064 nm laser light, with a quantified SHG efficiency of 0.3 × KDP and the ability to achieve phase matching. This application is directly supported by the crystalline properties and optical performance validated in patent CN119753846B [1].

Oxidation-Resistant Organoboron Intermediates

When designing synthetic routes that involve air-sensitive boron intermediates, substituting a mono-alkylboronic acid with methylenediboronic acid can enhance process robustness due to the documented superior aerial oxidation resistance of the polymethylenediboronic acid class [1]. This is particularly relevant in multistep syntheses where intermediate isolation and purification are required.

Selective Anion Receptors and Sensors

Methylenediboronic acid serves as the foundational building block for developing receptors that exploit the gem-diboronic acid motif for selective oxoanion recognition in aqueous media. This motif provides higher binding affinities and a unique selectivity profile—including exceptional selectivity for malonate—compared to common neutral motifs like amides and (thio)ureas [2]. Researchers can use it as a core fragment in designing novel sensors or separation agents for biological and environmental analysis.

Organocatalysts for Peptide Synthesis

The gem-diboronic core structure of methylenediboronic acid is a validated scaffold for designing organocatalysts that facilitate dehydrative amidation under mild conditions. Catalysts based on this motif outperform simple arylboronic acids in the condensation of α-amino acids and enable unprecedented catalytic dehydrative peptide synthesis at room temperature with N-trifluoroacetyl protection [3]. This opens avenues for greener, more efficient peptide synthesis methodologies.

Application
Selection Property
Validation Focus
NLO crystal growth research
Non‑centrosymmetric crystal habit
SHG efficiency vs KDP reference
Air‑stable organoboron synthesis
Aerial oxidation resistance profile
Stability comparison to mono‑boronic acids
Selective anion receptor design
Gem‑diboronic binding motif
Oxoanion affinity vs amide / urea motifs
Dehydrative peptide synthesis
Gem‑diboronic catalyst scaffold
Activity and epimerization control

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